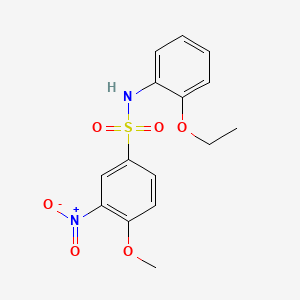
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide, also known as EPZ-6438, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a protein that plays a crucial role in the regulation of gene expression by modifying chromatin structure. Aberrant expression of EZH2 has been associated with the development and progression of various types of cancer, making it a promising target for cancer therapy.
Wirkmechanismus
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EZH2, which is responsible for the methylation of lysine 27 on histone H3 (H3K27). This modification is associated with the repression of gene expression, and aberrant expression of EZH2 can lead to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. By inhibiting EZH2, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can restore the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to have a selective inhibitory effect on EZH2, with minimal effects on other histone methyltransferases. In addition, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of EZH2, making it a valuable tool for studying the role of EZH2 in cancer biology. In addition, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to be effective in various cancer cell lines, making it a versatile tool for cancer research. However, there are some limitations to the use of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide in lab experiments. Its solubility in DMSO and other polar solvents may limit its use in certain assays, and its high cost may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. In addition, there is growing interest in the development of combination therapies that target EZH2 and other oncogenic pathways. Future research should focus on the optimization of N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide and the development of new EZH2 inhibitors with improved pharmacological properties. Furthermore, the role of EZH2 in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
Synthesemethoden
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 4-bromo-1-ethylsulfonylpiperidine with 2-amino-5-bromo-pyrazine, followed by cyclization and subsequent purification steps. The final product is a white crystalline powder that is soluble in DMSO and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide can inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide has been shown to synergize with other anti-cancer agents, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-2-20(18,19)16-7-3-10(4-8-16)15-12(17)11-9-13-5-6-14-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXMPOPDFUOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylsulfonylpiperidin-4-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)


![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
